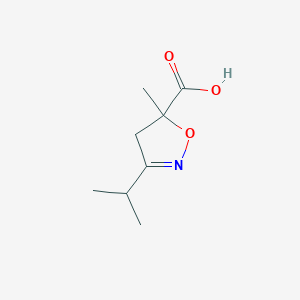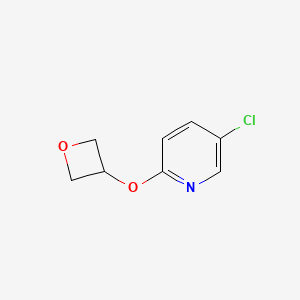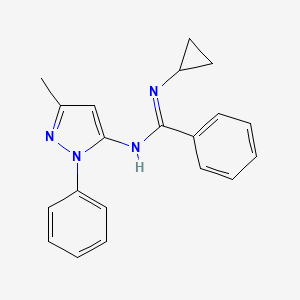![molecular formula C25H19ClN4O4 B2520944 2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291834-77-9](/img/structure/B2520944.png)
2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel heterocyclic compounds has been a subject of interest due to their potential biological activities. In one study, a series of compounds were derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which served as the starting compound. The synthesis involved the creation of 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides and 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-1,3,4-oxadiazole-2-thione. Further cyclization and aminomethylation reactions led to the formation of various Mannich bases. These compounds were characterized using IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. The 1H NMR and 13C NMR spectra provided detailed information about the hydrogen and carbon environments within the molecules, respectively. Mass spectrometry confirmed the molecular weights and the presence of specific functional groups, while IR spectroscopy was used to identify characteristic bond vibrations, aiding in the confirmation of the synthesized structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were multi-step processes. Starting with acetohydrazide, the synthesis proceeded through the formation of thiosemicarbazides and oxadiazole-thiones. Cyclization reactions were carried out in the presence of NaOH, leading to triazole-thiones. The final step involved aminomethylation with formaldehyde and N-methyl/phenylpiperazine to yield the Mannich bases. These reactions were carefully controlled to ensure the formation of the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their structural characterization. The lipase and α-glucosidase inhibition activities of these compounds were evaluated, with some showing significant inhibitory effects. For instance, compound 2c exhibited the best anti-lipase activity, while compounds 2c and 6a showed the best anti-α-glucosidase activity. These biological activities suggest that the compounds possess certain physical and chemical properties that enable them to interact effectively with the active sites of the enzymes .
In another study, a series of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives were synthesized and characterized. These compounds were evaluated for their anticancer, antibacterial, and antifungal activities. Compounds 9a and 9e showed potent cytotoxicity against the MCF-7 cell line, while compound 9j exhibited moderate antibacterial activity. Additionally, compounds 9c, 9d, 9e, and 9f showed moderate antifungal activity. These activities indicate that the physical and chemical properties of these compounds allow them to interact with biological targets, leading to their potential therapeutic effects .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has explored the synthesis and antimicrobial activities of compounds related to 2-(3-Chlorophenyl)-4-[3-(4-Ethoxy-3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]phthalazin-1(2H)-one. For instance, Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, with some compounds showing moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Anticancer and Antimicrobial Activity
Another study by Kumar et al. (2019) focused on the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which were tested for inhibition activity against the HCT 116 cancer cell line and for antimicrobial activities (Kumar et al., 2019).
Antioxidant Activity
A study conducted by Mallesha et al. (2014) evaluated the antioxidant activity of 1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, finding that these compounds possess antioxidant activity with different mechanisms of action towards various free radicals (Mallesha et al., 2014).
Nematocidal Activity
Research by Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities, finding that certain compounds showed good nematocidal activity (Liu et al., 2022).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O4/c1-3-33-20-12-11-15(13-21(20)32-2)23-27-24(34-29-23)22-18-9-4-5-10-19(18)25(31)30(28-22)17-8-6-7-16(26)14-17/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXPGVIJMCRJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2520863.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2520871.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)
![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/no-structure.png)
![3-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2520878.png)

![6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2520881.png)


![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)